molecular formula C4H5NO2 B1195735 4-Aminobut-2-ynoic acid CAS No. 34014-16-9

4-Aminobut-2-ynoic acid

Cat. No. B1195735
CAS RN: 34014-16-9
M. Wt: 99.09 g/mol
InChI Key: JAGBKMXGOMEWNO-UHFFFAOYSA-N
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Description

4-Aminobut-2-ynoic acid and its analogues have been synthesized and studied due to their relevance in various biochemical processes and as potential pharmacological agents. Their synthesis and properties have been explored to understand their role in inhibiting neurotransmitter processes and other biological activities.

Synthesis Analysis

The synthesis of this compound derivatives involves various chemical strategies, including catalytic hydrogenation and halogenation reactions. For example, Duke et al. (1993) reported the synthesis of tritiated E- and Z-4-aminobut-2-enoic acids, analogues of GABA, through catalytic hydrogenation using tritium gas (Duke et al., 1993). Additionally, Allan et al. (1980) explored the synthesis of both trans and cis isomers of 4-amino-3-halogenobut-2-enoic acid as potential irreversible inhibitors of GABA-transaminase (Allan et al., 1980).

Molecular Structure Analysis

Research on the molecular structure of this compound and its derivatives has been conducted using various spectroscopic methods. For instance, Raju et al. (2015) carried out FT-IR, molecular structure, and NBO analysis of a synthesized compound to understand its stability and charge transfer within the molecule (Raju et al., 2015).

Chemical Reactions and Properties

This compound and its analogues participate in various chemical reactions that define their reactivity and potential biological application. The stereospecific irreversible inhibition of bacterial glutamic acid decarboxylase by 4-Aminohex-5-ynoic acid highlights the chemical reactivity and mechanism of action of these compounds (Jung et al., 1978).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in biochemical research and potential therapeutic use. The synthesis and characterization of these compounds, including their thermal analysis and crystal structure, provide insight into their stability and behavior under various conditions (Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for bioorthogonal reactions, are crucial for understanding the application of this compound derivatives in medicinal chemistry and biology. Studies on the synthesis of novel amino acids for bioorthogonal reactions emphasize the versatility and potential of these compounds for functionalization and modification of biological molecules (Forbes et al., 2016).

Scientific Research Applications

  • Potential Irreversible Inhibitor of GABA-transaminase : Allan, Johnston, and Twitchin (1980) synthesized both trans and cis isomers of 4-amino-3-halogenobut-2-enoic acids, potentially serving as irreversible inhibitors of the enzyme GABA-transaminase. The study provides insights into the stereochemical aspects and synthesis methods for these compounds (Allan, Johnston, & Twitchin, 1980).

  • Inhibition of Bacterial Glutamic Acid Decarboxylase : Jung, Metcalf, Lippert, and Casara (1978) found that 4-Aminohex-5-ynoic acid inhibits bacterial glutamic acid decarboxylase in a time-dependent irreversible manner. This research highlights the stereospecific nature of the inhibition, which is critical for understanding its potential therapeutic applications (Jung, Metcalf, Lippert, & Casara, 1978).

  • Catalytic and Stereospecific Effects on Enzymes : A study by Bouclier, Jung, and Lippert (1979) explored the stereochemistry of reactions catalyzed by mammalian brain enzymes in relation to 4-Aminohex-5-ynoic acid. This research provides insights into the molecular interactions and effects of such compounds on enzyme activity (Bouclier, Jung, & Lippert, 1979).

  • Synthesis and Application in Neuroscience : Duke et al. (1993) reported on the synthesis of tritiated E- and Z-4-aminobut-2-enoic acids, which are conformationally restricted analogues of the neurotransmitter 4-aminobutanoic acid (GABA). This study contributes to the field of neuroscience research, especially in the context of neurotransmitter studies (Duke et al., 1993).

  • Exploring Enzymatic Mechanisms : Jung, Seiler, and others (1978) demonstrated that L-Ornithine:2-oxoacid aminotransferase, a specific enzyme, is inhibited by 4-aminobutyrate analogs, including 4-Aminohex-5-ynoic acid. The research delves into the inhibitory mechanisms and their correlation with in vivo activity, contributing to our understanding of enzyme-activated inhibitors (Jung & Seiler, 1978).

Safety and Hazards

The safety information for 4-Aminobut-2-ynoic acid indicates that it has a GHS07 pictogram, with a signal word of "Warning" . The specific hazard statements and precautionary statements are not provided in the search results.

Mechanism of Action

Target of Action

4-Aminobut-2-ynoic acid, also known as trans-4-Aminocrotonic acid (TACA), primarily targets the gamma-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound acts as a potent agonist of GABA(A) and GABA© receptors . It binds to these receptors and enhances their activity, leading to increased inhibitory neurotransmission .

Biochemical Pathways

It is known that the compound’s action on gaba receptors can influence various neurological processes, including mood regulation, sleep, and seizure threshold .

Pharmacokinetics

Like many other small molecule drugs, it is likely to be absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .

Result of Action

The activation of GABA receptors by this compound can have various molecular and cellular effects. For instance, it can increase chloride ion influx into neurons, leading to hyperpolarization and decreased neuronal excitability . This can result in effects such as sedation, anxiolysis, and anticonvulsion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the compound’s stability and its interaction with GABA receptors . Additionally, the presence of other substances in the body, such as food or other drugs, can influence the absorption and metabolism of this compound .

properties

IUPAC Name

4-aminobut-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c5-3-1-2-4(6)7/h3,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGBKMXGOMEWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187625
Record name 4-Aminotetrolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34014-16-9
Record name 4-Aminotetrolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034014169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminotetrolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 4-ATA?

A: 4-Aminotetrolic acid (IUPAC name: 4-Amino-but-2-ynoic acid) possesses the molecular formula C4H5NO2. [, ] Its molecular weight is 99.09 g/mol. [] Crystallographic studies reveal that 4-ATA exists as a zwitterion in its solid state, with a three-dimensional network of hydrogen bonds between molecules. []

Q2: Are there any known inhibitors of GABA transaminase activity?

A: Yes, research indicates that 4-ATA acts as a competitive inhibitor of GABA transaminase, an enzyme responsible for GABA degradation. [] This inhibitory effect was observed in both rat brain mitochondria and P. fluorescens extracts. [] Interestingly, other substituted tetrolic acids did not exhibit this inhibitory effect, highlighting the specific structural requirements for GABA transaminase inhibition. []

Q3: What analytical techniques are employed to study 4-ATA?

A: Various analytical methods are crucial for characterizing and quantifying 4-ATA. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) can provide detailed structural information and confirm its identity. [, ] Additionally, methods like high-performance liquid chromatography (HPLC) are employed to separate and quantify 4-ATA, particularly in biological samples. [] These techniques are essential for studying its synthesis, metabolism, and biological activity.

Q4: Has 4-ATA been used in the synthesis of other important compounds?

A: Yes, 4-ATA has served as a precursor for the synthesis of radiolabeled GABA, specifically [2,3-3H] GABA, at high specific activity. [] This radiolabeled GABA is a valuable tool in research for studying GABA receptors, transport mechanisms, and metabolism.

Q5: Are there any computational chemistry studies conducted on 4-ATA?

A: Yes, computational chemistry approaches have been employed to understand 4-ATA's electronic structure and conformational properties. [] Studies using the CNDO/2 molecular orbital method have provided insights into its electronic distribution and potential energy surfaces. [] This information is valuable for comprehending its interactions with biological targets and guiding further research on its pharmacological properties.

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